molecular formula C7H10O2 B8640206 8-Oxabicyclo[5.1.0]octan-2-one CAS No. 57260-82-9

8-Oxabicyclo[5.1.0]octan-2-one

Cat. No.: B8640206
CAS No.: 57260-82-9
M. Wt: 126.15 g/mol
InChI Key: QSBVUVPCUPRNNT-UHFFFAOYSA-N
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Description

8-Oxabicyclo[5.1.0]octan-2-one is a bicyclic organic compound featuring a seven-membered ring system fused with a three-membered epoxide-like oxabicyclo structure. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol . The compound contains a ketone group at the 2-position and an oxygen atom bridging the 1- and 8-positions of the bicyclic framework. It is also known as cycloheptene oxide, with the CAS registry number 286-45-3 . This compound has been identified as a minor constituent in natural extracts, such as Bougainvillea spectabilis bark, where it constitutes ~3.5% of the oily extract .

Properties

CAS No.

57260-82-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

8-oxabicyclo[5.1.0]octan-2-one

InChI

InChI=1S/C7H10O2/c8-5-3-1-2-4-6-7(5)9-6/h6-7H,1-4H2

InChI Key

QSBVUVPCUPRNNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2C(C1)O2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Bicyclic Compounds

Core Structural Variations

8-Oxabicyclo[5.1.0]octan-2-one vs. 8-Oxabicyclo[3.2.1]octanes
  • Ring Size and Strain: The [5.1.0] system (seven-membered ring fused to a three-membered oxirane) exhibits distinct ring strain compared to the [3.2.1] framework (six-membered ring fused to two smaller rings). The [3.2.1] derivatives are more rigid and prevalent in natural products (e.g., terpenoids), enabling stereoselective transformations .
  • Synthetic Utility : 8-Oxabicyclo[3.2.1]octanes are synthesized via asymmetric catalysis (e.g., [5+2] pyrylium cycloadditions) with high enantioselectivity (>90% ee) . In contrast, 8-Oxabicyclo[5.1.0]octan-2-one is typically obtained via epoxidation of cycloheptene or isolation from natural sources .
Comparison with 7-Oxabicyclo[4.1.0]heptan-2-one
  • Ring Substitution : The [4.1.0] framework (six-membered ring) lacks the ketone group present in the [5.1.0] analog. This absence reduces its reactivity in nucleophilic additions but enhances stability in acidic conditions .
Comparison with 4,6-Diisopropylidene-8,8-dimethyl-bicyclo[5.1.0]octan-2-one
  • Substituent Effects : The addition of isopropylidene and methyl groups at the 4,6,8-positions significantly increases steric bulk, raising the melting point and reducing solubility in polar solvents compared to the parent compound .

Physicochemical Properties

Property 8-Oxabicyclo[5.1.0]octan-2-one 8-Oxabicyclo[3.2.1]octan-3-one 2-Oxabicyclo[2.2.2]octan-3-one
Molecular Formula C₇H₁₂O C₇H₁₀O₂ C₇H₁₀O₂
Molecular Weight (g/mol) 112.17 126.16 126.16
Viscosity (Pa·s at 25°C) 0.0008649 N/A N/A
Key Functional Groups Ketone, epoxide Ketone, ether Ketone, ether

Notes:

  • The [5.1.0] system’s viscosity decreases with temperature, as predicted by Joback’s method .
  • The [2.2.2] analog (2-Oxabicyclo[2.2.2]octan-3-one) has a higher oxygen content, enhancing polarity and water solubility .

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